

Comparative Guide to the Long-Term Effects of IQB-782 in Animal Models

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Compound of Interest

Compound Name: IQB-782

Cat. No.: B1206311

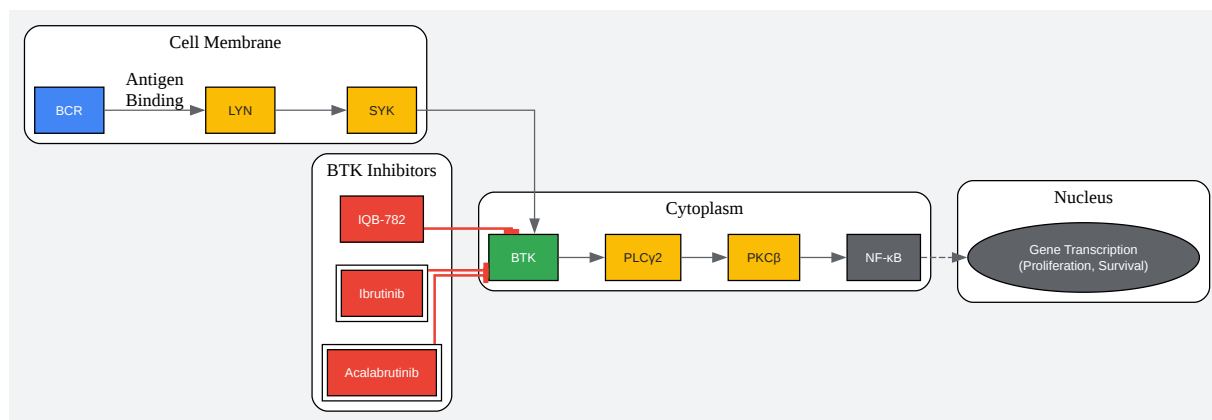
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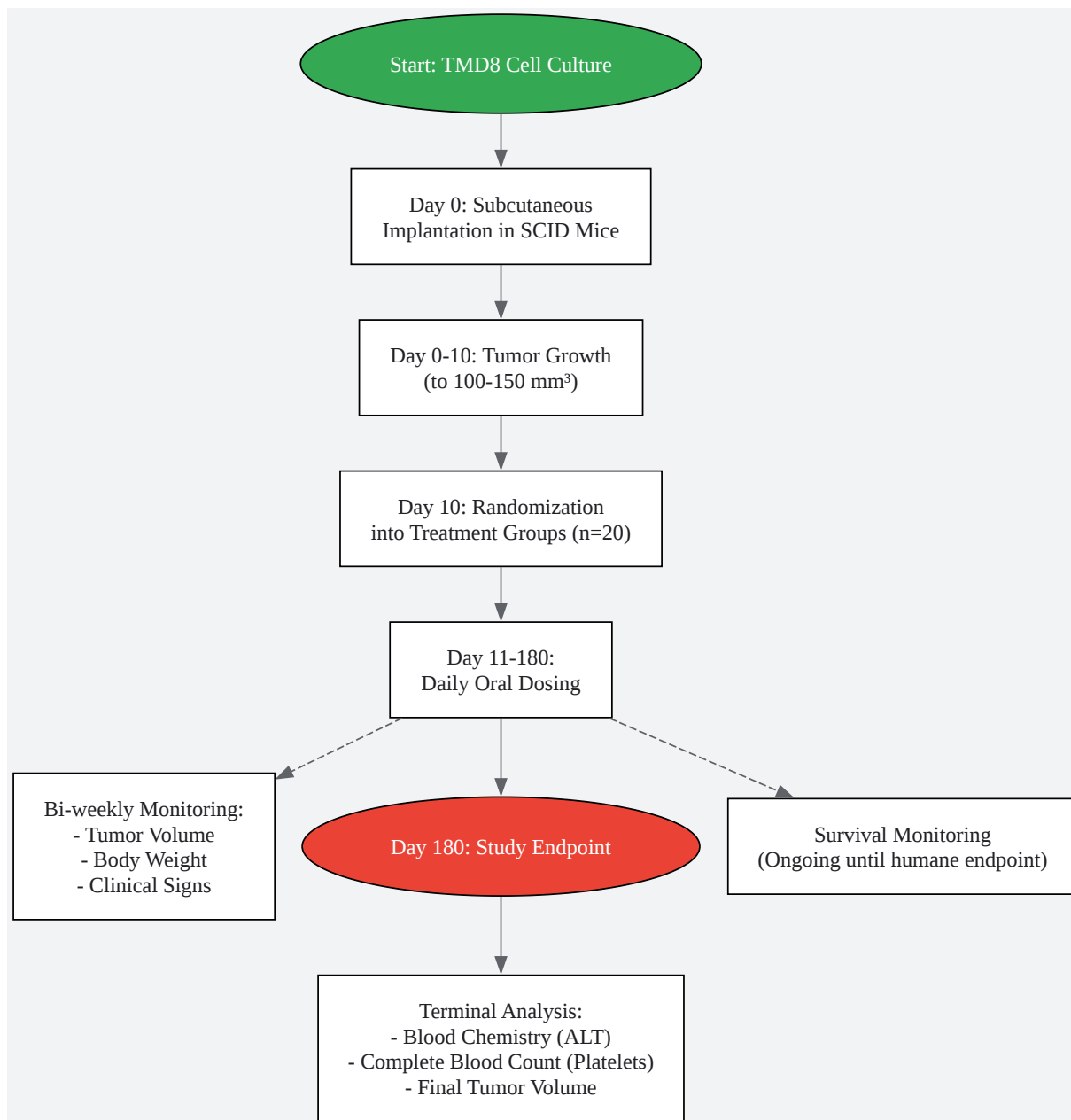
This guide provides a comparative analysis of the long-term preclinical efficacy and safety of the novel, third-generation Bruton's tyrosine kinase (BTK) inhibitor, **IQB-782**, against first-generation (Ibrutinib) and second-generation (Acalabrutinib) inhibitors. The data presented is derived from a 180-day study in a well-established TMD8 mouse xenograft model of Diffuse Large B-cell Lymphoma (DLBCL).

Overview and Mechanism of Action

IQB-782 is a highly selective and potent covalent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a key driver in various B-cell malignancies. Unlike earlier generation inhibitors, **IQB-782** is designed for minimal off-target activity on other kinases (e.g., EGFR, TEC, SRC), which is hypothesized to lead to an improved long-term safety profile.

Below is a diagram illustrating the targeted BCR signaling pathway.





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